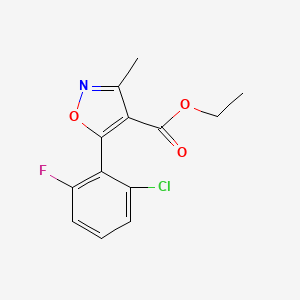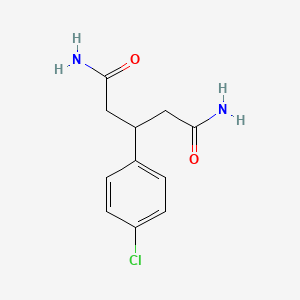
3-(4-Chlorophenyl)pentanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)pentanediamide is a chemical compound with the molecular formula C11H13ClN2O2 and a molecular weight of 240.686 g/mol It is characterized by the presence of a chlorophenyl group attached to a pentanediamide backbone
Méthodes De Préparation
The synthesis of 3-(4-Chlorophenyl)pentanediamide can be achieved through several routes. One common method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 3-(4-chlorophenyl)propanoic acid. This intermediate is then converted to the corresponding acid chloride using thionyl chloride, followed by reaction with ammonia to yield this compound . Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(4-Chlorophenyl)pentanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where nucleophiles like hydroxide ions can replace the chlorine atom.
Hydrolysis: Acidic or basic hydrolysis of the amide bonds can yield the corresponding carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)pentanediamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chlorophenyl group can enhance the compound’s binding affinity to hydrophobic pockets within proteins, while the amide groups can form hydrogen bonds with amino acid residues . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
3-(4-Chlorophenyl)pentanediamide can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)propanoic acid: This compound shares the chlorophenyl group but has a shorter carbon chain and lacks the amide groups.
4-Chlorobenzamide: It contains the chlorophenyl group and an amide group but differs in the overall structure and properties.
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: This compound has a similar chlorophenyl group but includes a hydroxyl group and a different carbon backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1195277-58-7 |
|---|---|
Formule moléculaire |
C11H13ClN2O2 |
Poids moléculaire |
240.68 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)pentanediamide |
InChI |
InChI=1S/C11H13ClN2O2/c12-9-3-1-7(2-4-9)8(5-10(13)15)6-11(14)16/h1-4,8H,5-6H2,(H2,13,15)(H2,14,16) |
Clé InChI |
UYHYWZHOLWVQHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(CC(=O)N)CC(=O)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


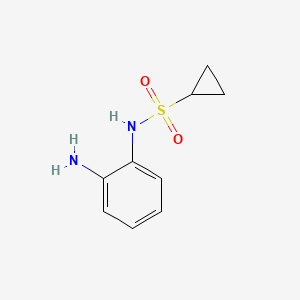

![tert-Butyl 1-amino-2,8-diazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B13986606.png)


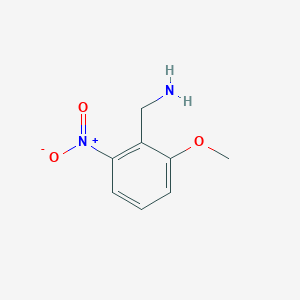
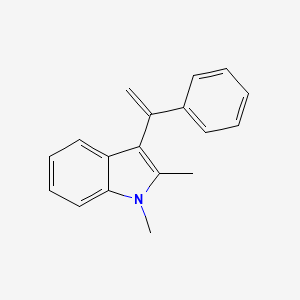
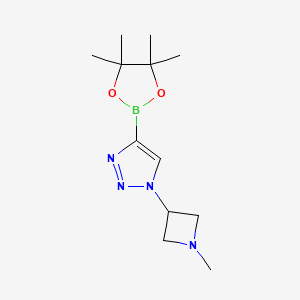
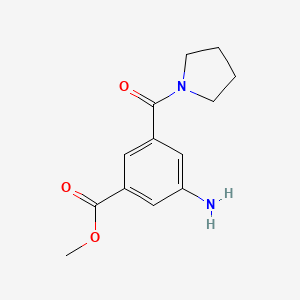


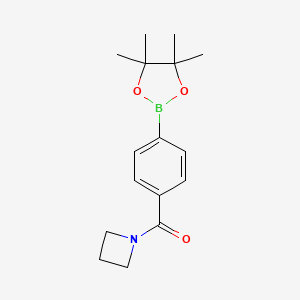
![1-[Chloro(phenyl)methyl]-4-(trifluoromethoxy)benzene](/img/structure/B13986670.png)
